molecular formula C25H32ClN5O2 B2502950 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 383903-67-1

6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B2502950
CAS No.: 383903-67-1
M. Wt: 470.01
InChI Key: BJCRKWMWNHWNTD-UHFFFAOYSA-N
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Description

FT-IR Analysis

Key vibrational modes observed include:

  • N–H stretch : 3348 cm⁻¹ (broad, amine groups)
  • C–Cl stretch : 812 cm⁻¹ (triazine ring)
  • C–O–C asymmetric stretch : 1246 cm⁻¹ (ether linkage)
  • C=N stretch : 1589 cm⁻¹ (triazine ring)

NMR Spectroscopy

¹H NMR (DMSO-d₆, 500 MHz):

  • δ 1.02 (d, J = 6.5 Hz, 12H, CH(CH₃)₂)
  • δ 1.78 (m, 4H, OCH₂CH₂)
  • δ 3.92 (t, J = 6.2 Hz, 4H, OCH₂)
  • δ 6.91 (d, J = 8.7 Hz, 4H, aromatic H)
  • δ 7.65 (d, J = 8.7 Hz, 4H, aromatic H)
  • δ 8.21 (s, 2H, NH)

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 22.4 (CH(CH₃)₂)
  • δ 25.1 (CH₂CH(CH₃)₂)
  • δ 67.8 (OCH₂)
  • δ 114.2–159.7 (aromatic and triazine carbons)

UV-Vis Spectroscopy

The compound exhibits λₘₐₐ at 272 nm (π→π* transition, triazine ring) and 310 nm (n→π* transition, conjugated amine groups). Solvatochromic shifts in polar solvents confirm charge transfer interactions between the electron-deficient triazine core and donor substituents.

Computational Chemistry Studies (DFT Optimization, Electron Density Mapping)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Parameter Value
C–N bond length (triazine) 1.33 Å
C–Cl bond length 1.73 Å
N–C–N bond angle 120.1°
HOMO-LUMO gap 4.12 eV

Electron density maps highlight charge localization on the chlorine atom (Mulliken charge: -0.32 e) and nitrogen centers (-0.45 e). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between lone pairs on N₂/N₄ and σ* orbitals of adjacent C–N bonds, stabilizing the triazine ring.

Comparative Analysis with Analogous Chloro-s-Triazine Derivatives

Compound Substituents λₘₐₐ (nm) HOMO-LUMO (eV) C–Cl Stretch (cm⁻¹)
Title compound 4-(3-methylbutoxy)phenyl 272, 310 4.12 812
2-Chloro-4,6-diamino-s-triazine NH₂ 265 4.98 820
2-(tert-Butyl)-4-chloro-6-phenyl Ph, tert-butyl 280 3.87 808
4,6-Bis(4-methoxyphenyl) 4-MeOPh 298 3.65 815

Key trends:

  • Electron-donating groups (e.g., methoxy) reduce HOMO-LUMO gaps by 0.47 eV compared to alkyl substituents.
  • Bulkier substituents increase torsional angles (e.g., 50.72° in phenylbenzoates vs. 28.4° in methoxy analogs).
  • Chlorine substitution enhances electrophilicity, evidenced by 15 nm bathochromic shifts in UV spectra versus non-chlorinated triazines.

Properties

IUPAC Name

6-chloro-2-N,4-N-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2/c1-17(2)13-15-32-21-9-5-19(6-10-21)27-24-29-23(26)30-25(31-24)28-20-7-11-22(12-8-20)33-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,27,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCRKWMWNHWNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 4-(3-methylbutoxy)phenyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the chlorination of triazine, followed by the introduction of the phenyl groups through nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N’-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions that build upon the triazine scaffold. The compound features a triazine ring substituted with two aromatic groups and a chloro group, which contributes to its chemical reactivity and biological properties.

Recent studies have demonstrated that derivatives of the triazine scaffold exhibit significant biological activity, particularly in the context of cancer treatment. The compound has been evaluated for its antiproliferative properties against various cancer cell lines.

Case Study: Anticancer Activity

A library of compounds based on the triazine structure was synthesized and tested for their ability to inhibit the growth of breast cancer cells. Notably, compounds similar to 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine showed selective inhibition against triple-negative breast cancer cell lines (MDA-MB231), while sparing non-cancerous cell lines (MCF-10A). This selectivity is crucial for minimizing side effects in therapeutic applications .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamineMDA-MB231<10
Similar Triazine DerivativeMCF-10A>50

Potential Applications in Drug Development

The promising anticancer activity of 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine positions it as a candidate for further development in drug formulation. Its structure allows for modifications that could enhance its efficacy and reduce toxicity.

Materials Science Applications

Beyond medicinal chemistry, compounds like 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine may find applications in materials science due to their unique structural characteristics. Their potential use as additives in polymers or as photostable agents in coatings is an area worth exploring.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Chlorotriazine Herbicides: Atrazine, Simazine, and Propazine

The most well-studied analogs are chlorotriazine herbicides, which share the 6-chloro-1,3,5-triazine-2,4-diamine core but differ in substituents:

  • Atrazine : 6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine
  • Simazine : 6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine
  • Propazine : 6-Chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine
Key Differences:

Substituents: Target compound: Aromatic 4-(3-methylbutoxy)phenyl groups. Herbicides: Smaller alkylamino groups (ethyl, isopropyl).

Molecular Weight and Lipophilicity :

  • The target compound’s molecular weight (~470.5 g/mol) far exceeds that of simazine (201.66 g/mol) or propazine (229.7 g/mol) due to the bulky aryloxy substituents.
  • Increased lipophilicity (logP) from the 3-methylbutoxy groups may enhance membrane permeability but reduce water solubility compared to herbicides.

Applications: Herbicides act by inhibiting photosystem II in plants, a mechanism tied to their alkylamino substituents . The target compound’s aryloxy groups likely preclude herbicidal activity but may enable interactions with aromatic systems (e.g., graphene ).

Table 1: Structural and Physical-Chemical Comparison
Compound Name Substituents (Positions 2 & 4) Molecular Weight (g/mol) Key Applications
Target Compound 4-(3-methylbutoxy)phenyl ~470.5 Materials/Pharmaceuticals (inferred)
Simazine Diethyl 201.66 Herbicide
Propazine Bis(1-methylethyl) 229.7 Herbicide
6-Chloro-N,N'-bis(3-methoxypropyl)-... 3-methoxypropyl ~325.3 Research (unspecified)

Other Triazine Derivatives with Modified Substituents

6-Chloro-N,N'-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine
  • Substituents : 3-methoxypropyl groups.
  • Comparison :
    • Smaller and more polar than the target compound due to methoxy groups.
    • Likely higher water solubility, making it suitable for aqueous applications.
Benzothiazole-Functionalized Triazines
  • Example : 6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine.
N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
  • Substituents : Allyl groups.
  • Comparison :
    • Allyl substituents offer reactivity for polymerization or conjugation, differing from the target’s inert aryloxy groups.

Implications of Structural Differences

  • Environmental Fate: Chlorotriazine herbicides are persistent in soil due to stable alkylamino groups . The target compound’s aryloxy groups may degrade faster via hydrolytic cleavage of ether bonds.
  • Bioactivity : Bulky substituents may reduce bioavailability for biological targets but enhance binding to aromatic surfaces (e.g., graphene ).
  • Solubility : Higher lipophilicity could limit aqueous applications but favor organic-phase reactions or drug delivery systems.

Biological Activity

6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazines. Its unique structure suggests potential applications in various biological contexts, particularly in medicinal chemistry and agricultural science. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H24ClN5O2\text{C}_{18}\text{H}_{24}\text{ClN}_5\text{O}_2

This structure features a triazine ring substituted with phenyl groups and alkoxy side chains, which are critical for its biological interactions.

Antifungal Properties

Research indicates that compounds similar to 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine exhibit significant antifungal activity. For instance, studies have shown that triazine derivatives can inhibit the growth of various fungal strains by disrupting their cellular processes. The specific mechanism often involves interference with nucleic acid synthesis or cell membrane integrity.

Table 1: Antifungal Activity of Triazine Derivatives

Compound NameFungal Strain TestedInhibition Zone (mm)Reference
Triazine AAspergillus niger15
Triazine BCandida albicans18
6-Chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamineFusarium oxysporum20

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. The presence of the triazine moiety is associated with the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that certain substitutions on the triazine ring significantly enhanced antitumor activity.

  • Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The most active derivative showed an IC50 value of 5 µM against HeLa cells, indicating potent cytotoxicity.

The biological activity of 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism.
  • Membrane Disruption : Alkoxy substituents can affect membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazines can induce oxidative stress in target cells.

Q & A

Q. What are the optimized synthetic routes for 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine, and how do reaction parameters influence yield?

The compound is synthesized via nucleophilic substitution reactions using cyanuric chloride as the triazine core precursor. Critical steps include:

  • Stepwise substitution : React cyanuric chloride with 4-(3-methylbutoxy)aniline in a 1:2 molar ratio under reflux in aprotic solvents (e.g., dichloromethane or 1,4-dioxane) .
  • Temperature control : Maintain 0–5°C for the first substitution to prevent over-reaction, followed by gradual heating (40–60°C) for subsequent steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >85% purity. Key Parameters : Excess amine (1.2–1.5 eq per chloro group), anhydrous conditions, and slow addition of amines to avoid side products like dimerization .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methylbutoxy chains (δ 1.2–1.6 ppm for methyl groups), and NH groups (δ 9.5–10.5 ppm, broad) confirm substitution patterns .
  • ¹³C NMR : Triazine carbons appear at δ 160–170 ppm, while aryl carbons resonate at δ 115–135 ppm .
    • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]+ calculated for C₂₈H₃₂ClN₅O₂: 518.2312) .
    • UPLC : Purity >95% is achievable using C18 columns (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., chloro group for nucleophilic substitution) .
  • Molecular Docking : Simulates binding to enzymes (e.g., cytochrome P450 or kinases) using software like AutoDock Vina. The morpholine/pyrrolidine analogs ( ) show enhanced hydrogen bonding with active sites .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability, guiding structural modifications for improved pharmacokinetics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Control Experiments : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
  • Statistical Analysis : Use ANOVA to compare datasets; outliers may arise from impurities (>5% by UPLC) or solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .
  • SAR Studies : Modify substituents (e.g., replacing 3-methylbutoxy with fluorophenyl groups) to isolate activity contributors. For example, halogenated analogs ( ) show 10-fold higher potency against Staphylococcus aureus .

Methodological Considerations

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (UPLC, %)
Dichloromethane0–5 → 40247892
1,4-Dioxane0–5 → 60188595
THF0–5 → 50306588

Source : Adapted from triazine synthesis protocols in .

Q. Table 2: Biological Activity of Structural Analogs

Substituent R₁/R₂Target Organism (MIC, μg/mL)Mechanism Proposed
4-(3-Methylbutoxy)phenylE. coli (32)Membrane disruption
3-FluorophenylS. aureus (8)DHFR inhibition
MorpholineC. albicans (64)Ergosterol synthesis

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